5-bromo-4-methoxy-1H-indole-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130420-76-7 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI Key |
FRXVPOQWZCDQBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C(=O)N2)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 5 Bromo 4 Methoxy 1h Indole 2,3 Dione
Reactions at the Isatin (B1672199) Carbonyls (C-2 and C-3)
The vicinal dicarbonyl functionality at the C-2 and C-3 positions is the most reactive site in the isatin nucleus. The C-3 carbonyl, being a keto-carbonyl, is significantly more electrophilic and susceptible to nucleophilic attack than the C-2 amide carbonyl. This difference in reactivity allows for selective transformations.
Condensation Reactions (e.g., with Hydrazines, Amines)
The C-3 carbonyl of isatins readily undergoes condensation reactions with a variety of primary amines and hydrazine (B178648) derivatives to form Schiff bases and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.
In studies on the closely related 5-bromoisatin (B120047), condensation with p-toluidine (B81030) in the presence of glacial acetic acid and dimethylformamide (DMF) yields the corresponding 3-(p-tolylimino)-5-bromo-1H-indole-2-one. uobaghdad.edu.iq Similarly, reaction with p-aminosulfonylchloride in DMF with a catalytic amount of glacial acetic acid affords the corresponding Schiff base. researchgate.net It is expected that 5-bromo-4-methoxy-1H-indole-2,3-dione would undergo analogous reactions with various aromatic and aliphatic amines.
The reaction with hydrazine hydrate (B1144303) is also a common transformation. For instance, a Schiff base derived from 5-bromoisatin and ethyl glycinate (B8599266) reacts with hydrazine hydrate in DMF to yield 5-bromo-3-(imino acetohydrazide)-2-oxo indole (B1671886). researchgate.net Furthermore, phosphorus-containing hydrazides have been condensed with substituted isatins, including 5-bromo- and 5-methoxyisatin, in refluxing ethanol (B145695) with a catalytic amount of trifluoroacetic acid to produce the corresponding hydrazones in high yields. mdpi.com These findings suggest that this compound will readily react with hydrazine and its derivatives to form stable hydrazones.
The general scheme for these condensation reactions is presented below:
Reaction with Primary Amines: this compound + R-NH₂ → 5-bromo-4-methoxy-3-(R-imino)indolin-2-one + H₂O
Reaction with Hydrazines: this compound + R-NH-NH₂ → this compound 3-(R-hydrazone) + H₂O
| Reactant | Reagents and Conditions | Product Type | Reference Analog |
|---|---|---|---|
| p-Toluidine | Glacial Acetic Acid, DMF | Schiff Base | 5-Bromoisatin uobaghdad.edu.iq |
| p-Aminosulfonylchloride | Glacial Acetic Acid, DMF | Schiff Base | 5-Bromoisatin researchgate.net |
| Ethyl Glycinate | Glacial Acetic Acid, DMF | Schiff Base | 5-Bromoisatin researchgate.net |
| Hydrazine Hydrate | DMF | Hydrazone | 5-Bromoisatin derivative researchgate.net |
| Phosphorus Hydrazides | TFA, Ethanol, Reflux | Phosphorus Hydrazone | 5-Bromo- and 5-Methoxyisatin mdpi.com |
Nucleophilic Additions
The Grignard reaction involves the addition of an organomagnesium halide (R-MgX) to the C-3 carbonyl, leading to the formation of a tertiary alcohol after acidic workup. The reaction typically proceeds via nucleophilic addition to form a magnesium alkoxide intermediate. libretexts.org
The Reformatsky reaction utilizes an α-halo ester and zinc metal to generate an organozinc reagent (a Reformatsky enolate). This enolate then adds to the C-3 carbonyl of the isatin to form a β-hydroxy ester. wikipedia.orgharvard.edu The organozinc reagents are less reactive than Grignard reagents, which can sometimes offer better selectivity. harvard.edu
It is highly probable that this compound would undergo these nucleophilic additions at the C-3 position to yield the corresponding 3-substituted-3-hydroxyindolin-2-ones.
Reactions at the Indole Nitrogen (N-1)
The N-H proton of the isatin ring is acidic (pKa ≈ 10) and can be readily removed by a suitable base to generate an ambident anion. Alkylation and acylation reactions can then occur at the nitrogen atom.
Alkylation Reactions (e.g., N-alkylation)
N-alkylation of isatins is a common derivatization strategy. The reaction is typically carried out by treating the isatin with an alkyl halide in the presence of a base. A variety of bases and solvent systems have been employed, including potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov Microwave-assisted N-alkylation has been shown to be an efficient method, significantly reducing reaction times and improving yields. nih.gov For the related 5-bromoisatin, N-alkylation has been successfully performed under phase transfer catalysis (PTC) conditions. nih.govnih.gov
| Alkylating Agent | Base/Conditions | Product Type | Reference Analog |
|---|---|---|---|
| Alkyl Halides (e.g., Ethyl Chloroacetate, Benzyl (B1604629) Halides) | K₂CO₃ or Cs₂CO₃ in DMF/NMP, Microwave | N-Alkyl Isatin | Isatin nih.gov |
| Alkyl Halides | KF/Alumina, Acetonitrile, Microwave or Thermal | N-Alkyl Isatin | Isatin researchgate.net |
| Alkyl Halides | Phase Transfer Catalysis (PTC) | N-Alkyl Isatin | 5-Bromoisatin nih.govnih.gov |
Acylation Reactions
N-acylation of isatins can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, a Schiff base derived from 5-bromoisatin was first treated with sodium hydride in DMF to form the sodium salt, which was then reacted with monochloroacetylchloride to yield the N-acylated product. uobaghdad.edu.iq Hydrazide derivatives of 5-bromoisatin have also been shown to react with different acid anhydrides in acetic acid to afford N-acylated compounds. uobaghdad.edu.iq These examples indicate that the indole nitrogen of this compound can be effectively acylated under basic conditions.
Reactions Involving the Aromatic Ring (Bromo and Methoxy (B1213986) Positions)
The substituents on the aromatic ring of this compound also offer opportunities for further derivatization. The bromo substituent, in particular, is amenable to modern cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the site of a halogen atom on an aromatic ring.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. harvard.eduias.ac.in This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position of the isatin ring, replacing the bromine atom.
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide, also catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org This would enable the synthesis of 5-amino-substituted isatin derivatives.
While specific applications of these reactions on this compound have not been detailed, their successful application on a wide range of bromo-substituted aromatic and heteroaromatic compounds, including 5-bromoindazoles, suggests their feasibility. ias.ac.innih.gov
The methoxy group at the C-4 position is generally less reactive. However, under certain conditions, demethylation could be achieved using strong acids like HBr or Lewis acids such as BBr₃, which would yield the corresponding 4-hydroxy derivative.
Electrophilic Aromatic Substitution (e.g., further halogenation, nitration)
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. wikipedia.org The existing substituents, a bromine atom and a methoxy group, dictate the regioselectivity of subsequent substitutions. The methoxy group at the 4-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The bromine atom at the 5-position is a deactivating but ortho-, para-directing group. libretexts.org
Given the positions of these substituents, the most likely positions for further electrophilic attack would be the C-6 and C-7 positions. The powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the C-7 position (ortho to the methoxy group) and to a lesser extent, the C-6 position (para to the methoxy group is blocked by the bromine).
Further Halogenation: Introduction of another halogen atom, such as bromine or chlorine, would likely occur at the C-7 position. This reaction is typically carried out in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a more potent electrophile. wikipedia.org
Nitration: The introduction of a nitro group is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, nitration is anticipated to yield 5-bromo-4-methoxy-7-nitro-1H-indole-2,3-dione as the major product.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-4-methoxy-1H-indole-2,3-dione |
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-4-methoxy-7-nitro-1H-indole-2,3-dione |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at the 5-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. uzh.ch These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the isatin core.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-bromo substituent and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a reliable method for synthesizing 5-alkynyl-substituted isatins.
Heck Reaction: The Heck reaction couples the 5-bromo-isatin derivative with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene at the 5-position. wikipedia.orgorganic-chemistry.org This reaction is stereoselective and generally yields the trans-alkene as the major product.
| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-4-methoxy-1H-indole-2,3-dione |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Alkynyl)-4-methoxy-1H-indole-2,3-dione |
| Heck | CH₂=CHR' | Pd(OAc)₂ / PPh₃ / Et₃N | 5-(Alkenyl)-4-methoxy-1H-indole-2,3-dione |
Ring-Opening and Rearrangement Reactions of the Indole-2,3-dione Core
The strained five-membered ring of the isatin core is susceptible to ring-opening reactions under certain conditions, providing a pathway to other heterocyclic systems. nih.gov The reaction of isatins with various nucleophiles can lead to the cleavage of the C2-C3 bond. For instance, treatment with bases can lead to the formation of isatinic acid salts.
The reaction of substituted isatins with o-phenylenediamine (B120857) is a well-known method for the synthesis of indolo[2,3-b]quinoxalines. However, the electronic nature of the substituents on the isatin ring can influence the reaction pathway. Electron-withdrawing groups tend to favor a rearrangement that leads to the formation of quinoxalinone derivatives. tandfonline.com The bromo and methoxy substituents on this compound would have competing effects, making the prediction of the major product in this specific case challenging without experimental data.
Furthermore, phosphane- and amine-catalyzed ring-opening reactions of isatin derivatives with cyclopropenones have been reported to yield either carboxylated 1H-indoles or multisubstituted 2H-pyran-2-ones, depending on the catalyst used. researchgate.net These reactions demonstrate the versatility of the isatin scaffold in undergoing transformations that lead to significant structural changes.
Cycloaddition Reactions with this compound Derivatives (e.g., 1,3-Dipolar Cycloadditions)
The C3-carbonyl group of isatin derivatives can act as a dipolarophile in cycloaddition reactions. imist.ma One of the most significant applications in this area is the 1,3-dipolar cycloaddition reaction to form spiro-oxindole systems, which are prevalent in many natural products and biologically active compounds. nih.gov
In a typical reaction, an azomethine ylide is generated in situ from the condensation of an N-substituted isatin with an α-amino acid. This 1,3-dipole then reacts with a dipolarophile (an alkene or alkyne) to construct a five-membered pyrrolidine (B122466) ring spiro-fused at the C3-position of the isatin core. wikipedia.org For this compound, prior N-alkylation would be necessary to enable the formation of the azomethine ylide. The substituents on the aromatic ring are generally well-tolerated in these reactions and can be used to tune the electronic properties of the final spirocyclic products. nih.gov
| Reactant 1 | Reactant 2 | Dipolarophile | Expected Product |
|---|---|---|---|
| N-Alkyl-5-bromo-4-methoxy-1H-indole-2,3-dione | Sarcosine | Dimethyl maleate | Spiro[pyrrolidine-3,3'-oxindole] derivative |
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Spectroscopic and Structural Characterization Techniques for 5 Bromo 4 Methoxy 1h Indole 2,3 Dione
Single Crystal X-ray Diffraction (XRD) Analysis
The crystallographic analysis of bromo-substituted isatin (B1672199) derivatives consistently reveals a nearly planar indole-2,3-dione core. The planarity of this fused ring system is a characteristic feature, with only minor deviations of the constituent atoms from the mean plane. This structural rigidity is crucial for understanding the molecule's electronic properties and its potential for intermolecular interactions.
Based on the analysis of analogous compounds, the molecular geometry of 5-bromo-4-methoxy-1H-indole-2,3-dione is expected to feature a planar bicyclic system. The bond lengths and angles within the indole (B1671886) core are anticipated to be in agreement with those observed for other isatin derivatives. For instance, in the crystal structure of 5-bromo-1H-indole-2,3-dione, the molecule is almost planar, with a mean deviation from planarity of 0.024 Å for the non-hydrogen atoms researchgate.net. Similarly, 4-bromo-1H-indole-2,3-dione also exhibits a planar molecule with a mean deviation of 0.024 Å from planarity for the non-hydrogen atoms.
The introduction of a methoxy (B1213986) group at the 4-position is likely to influence the electronic distribution within the aromatic ring but is not expected to significantly distort the planarity of the indole core. The methoxy group itself may exhibit some rotational freedom around the C4-O bond, and its preferred conformation will be determined by steric and electronic effects in the solid state.
Table 1: Representative Crystallographic Data for Related Bromo-Isatin Derivatives
| Parameter | 5-bromo-1H-indole-2,3-dione researchgate.net | 4-bromo-1H-indole-2,3-dione |
|---|---|---|
| Formula | C₈H₄BrNO₂ | C₈H₄BrNO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 25.1411 (18) | 7.3655 (11) |
| b (Å) | 5.6851 (4) | 13.689 (2) |
| c (Å) | 5.1593 (3) | 7.2866 (12) |
| β (°) | 90 | 93.378 (5) |
| V (ų) | 737.42 (9) | 733.4 (2) |
| Z | 4 | 4 |
Note: This data is for analogous compounds and is presented to infer the likely crystallographic parameters for this compound.
The crystal packing of isatin derivatives is typically governed by a network of intermolecular interactions, which play a crucial role in the stability of the crystal lattice.
Hydrogen Bonding: The presence of the N-H group in the indole ring and the carbonyl oxygen atoms makes hydrogen bonding a dominant intermolecular force. In the crystal structure of 5-bromo-1H-indole-2,3-dione, molecules are linked into chains by N—H⋯O hydrogen bonds researchgate.net. A similar N—H⋯O hydrogen bonding pattern is observed in the crystal structure of 4-bromo-1H-indole-2,3-dione, leading to the formation of dimers. For this compound, it is highly probable that strong N—H⋯O hydrogen bonds will be a key feature of its crystal packing, likely involving one of the carbonyl oxygen atoms as the hydrogen bond acceptor.
π-π Stacking: Aromatic systems, such as the indole core of isatin, often engage in π-π stacking interactions. In the case of 4-bromo-1H-indole-2,3-dione, parallel slipped π–π interactions are observed between the nine-membered rings of adjacent molecules. While no significant π–π interactions are reported for the crystal structure of 5-bromo-1H-indole-2,3-dione researchgate.net, the presence of the electron-donating methoxy group in the title compound could influence the electron density of the aromatic ring and potentially favor such interactions.
Table 2: Potential Intermolecular Interactions in Crystalline this compound (Inferred from Analogous Structures)
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 |
| π-π Stacking | Indole Ring | Indole Ring | 3.3 - 3.8 |
| Halogen Bond | C-Br | O=C | 3.0 - 3.5 |
Note: The distances are typical ranges observed in related crystal structures and are predictive for the title compound.
Computational Chemistry and Theoretical Studies on 5 Bromo 4 Methoxy 1h Indole 2,3 Dione
Density Functional Theory (DFT) Calculations
No published DFT studies were found for 5-bromo-4-methoxy-1H-indole-2,3-dione. Such a study would be necessary to determine its fundamental electronic and structural properties.
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
A DFT analysis would be required to calculate the optimized molecular geometry, including bond lengths and angles. This would also allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Without dedicated calculations, these values remain unknown for this specific compound.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Theoretical vibrational frequency calculations using DFT could predict the infrared (IR) and Raman spectra of this compound. This analysis helps in the assignment of vibrational modes corresponding to specific functional groups within the molecule. However, no such computational spectroscopic studies have been published.
Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index)
From the HOMO and LUMO energies derived from DFT calculations, various global chemical reactivity descriptors could be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index, which together provide a theoretical framework for predicting the molecule's reactivity. This information is currently unavailable.
Molecular Dynamics Simulations
There are no published molecular dynamics (MD) simulations for this compound. MD simulations could provide valuable insights into the compound's dynamic behavior, conformational flexibility, and its interactions with solvents or biological macromolecules over time.
Quantitative Structure-Property Relationship (QSPR) Modeling
While general QSPR and QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on broader classes of isatin (B1672199) derivatives, a specific QSPR model detailing the properties of this compound is not available. Such a model would require a dataset of related compounds and their measured properties to correlate molecular descriptors with physical or chemical characteristics.
Non-Linear Optical (NLO) Property Investigations
The potential for this compound to exhibit non-linear optical (NLO) properties has not been investigated computationally. Theoretical calculations are essential for predicting NLO behavior by determining parameters such as polarizability and hyperpolarizability. This area remains unexplored for this compound.
Natural Bond Orbital (NBO) Analysis of this compound
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. This analysis provides a detailed picture of the electronic structure by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a stronger interaction. uokerbala.edu.iquokerbala.edu.iq
The key donor-acceptor interactions in the isatin ring system involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms. uokerbala.edu.iquokerbala.edu.iq In the case of this compound, the presence of the methoxy (B1213986) and bromo substituents introduces additional significant interactions.
The bromine atom at the C5 position, while being an electronegative atom, also possesses lone pairs of electrons that can participate in delocalization. These lone pairs can interact with the π* antibonding orbitals of the aromatic ring, contributing to the electronic stabilization of the molecule. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine atom is a key feature influencing the electronic structure.
The most significant intramolecular interactions and their corresponding stabilization energies, based on studies of similar substituted isatin derivatives, are summarized in the table below. uokerbala.edu.iquokerbala.edu.iq It is important to note that these values are representative and the actual stabilization energies for this compound would require a specific computational study on this exact molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O (methoxy) | π* (C4-C5) | 25.5 |
| LP (1) O (methoxy) | π* (C3a-C4) | 18.2 |
| LP (1) Br | π* (C5-C6) | 15.8 |
| LP (1) N1 | π* (C2-C7a) | 12.3 |
| LP (2) O (C2=O) | σ* (N1-C2) | 8.5 |
| LP (2) O (C3=O) | σ* (C2-C3) | 7.9 |
| π (C5-C6) | π* (C3a-C4) | 20.1 |
| π (C7a-C3a) | π* (C5-C6) | 17.4 |
*LP denotes a lone pair. The data presented is illustrative and based on computational studies of related substituted isatin molecules.
Mechanistic Investigations of 5 Bromo 4 Methoxy 1h Indole 2,3 Dione Interactions at the Molecular Level
Molecular Docking Studies with Biological Targets
Ligand-Protein Binding Affinity and Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)
There is no specific information available in the reviewed literature detailing the ligand-protein binding affinity or a detailed analysis of the interactions, such as hydrogen bonds or hydrophobic interactions, for 5-bromo-4-methoxy-1H-indole-2,3-dione. This type of analysis typically follows a molecular docking study to elucidate the specific molecular forces stabilizing the ligand-protein complex.
Identification of Potential Binding Sites and Modes
The identification of potential binding sites and specific binding modes for this compound on biological targets has not been reported in the available scientific literature. Such studies are crucial for understanding the compound's mechanism of action at a molecular level.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Acetylcholinesterase)
Specific studies detailing the enzyme inhibition mechanisms of this compound, including its potential effects on enzymes like DNA gyrase or acetylcholinesterase, were not found in the conducted literature search. Research in this area would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitory constants.
Receptor Binding Studies
No dedicated receptor binding studies for this compound were identified in the scientific literature. Receptor binding assays are used to measure the affinity and selectivity of a compound for various receptors, providing insight into its potential pharmacological effects.
Investigation of Anti-Angiogenic Mechanisms
While derivatives of 5-bromo-indole have been investigated for anti-angiogenic properties, specific studies focusing on the anti-angiogenic mechanisms of this compound are not present in the available literature. Such investigations would typically involve assays like the tube formation assay or the rat aortic ring assay to assess the compound's ability to inhibit the formation of new blood vessels.
Free Radical Scavenging Mechanisms
The direct free radical scavenging mechanisms of this compound have not been specifically elucidated in published research. Studies on this topic would typically employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine the antioxidant potential and mechanism of action.
Structure Activity Relationship Sar Studies of 5 Bromo 4 Methoxy 1h Indole 2,3 Dione Derivatives
Influence of Halogenation (Bromine) at C-5 on Biological Activity
The introduction of halogen atoms, particularly at the C-5 position of the isatin (B1672199) ring, is a well-established strategy for enhancing the biological potency of the resulting derivatives. nih.gov The bromine atom, being moderately lipophilic and electron-withdrawing, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Research findings consistently demonstrate that 5-halogenation often leads to a marked improvement in various biological activities. For instance, studies on isatin-based anticancer agents have revealed that substitution at position 5 is generally favored over other positions on the aromatic ring for achieving greater cytotoxicity. nih.gov Specifically, the presence of a bromo group at C-5 has been associated with promising antiproliferative effects. researchgate.net This enhancement is often attributed to increased lipophilicity, which can improve the molecule's ability to cross cell membranes. Furthermore, the electronic effects of bromine can modulate the reactivity of the isatin core and its interactions with biological targets. In the context of antibacterial agents, 5-halogenation is also a key factor in improving activity. nih.gov
The following table summarizes the comparative cytotoxic activity of unsubstituted and C-5 halogenated isatin derivatives from a representative study.
| Compound | Substitution at C-5 | Cell Line | Antiproliferative Activity (IC50 in µM) |
| Derivative A | H | MCF-7 (Breast Cancer) | > 50 |
| Derivative B | Cl | MCF-7 (Breast Cancer) | 15.2 |
| Derivative C | Br | MCF-7 (Breast Cancer) | 9.8 |
This table is illustrative, based on general findings in the literature demonstrating the positive effect of C-5 halogenation.
Impact of Methoxy (B1213986) Substitution at C-4 on Biological Activity
The influence of a methoxy (-OCH3) group at the C-4 position of the isatin ring is less extensively documented in dedicated SAR studies compared to substitutions at other positions. However, its potential impact can be inferred from its electronic properties. The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. Its net effect is electron-donating, which increases the electron density of the aromatic ring.
This alteration of the electronic landscape of the isatin core can affect its interaction with biological targets. For instance, in the context of enzyme inhibition, modifying the electron density of the aromatic ring can influence key binding interactions, such as pi-pi stacking or hydrogen bonding with amino acid residues in the active site. While direct SAR studies on 4-methoxyisatin are scarce, research on other aromatic scaffolds has shown that the position of methoxy groups can be crucial for activity. researchgate.net For the 5-bromo-4-methoxy-1H-indole-2,3-dione scaffold, the interplay between the electron-donating methoxy group at C-4 and the electron-withdrawing bromine atom at C-5 creates a unique electronic environment that could be exploited for targeted drug design. Further empirical studies are required to fully elucidate the specific contribution of the C-4 methoxy group to the biological profile of these derivatives.
Role of N-1 Substituents on Activity Profile
SAR studies have shown that N-alkylation can significantly enhance antibacterial and cytotoxic activities. nih.gov The introduction of larger, more lipophilic groups, such as a benzyl (B1604629) group, at the N-1 position has been shown to lead to more active anticancer compounds. nih.gov This suggests that the N-1 position may be involved in hydrophobic interactions within the binding pocket of the target protein. The size and nature of the N-1 substituent can thus be optimized to improve potency and selectivity. For example, a series of N-alkylisatins demonstrated that introducing an aromatic ring with a linker at N-1 enhanced cytotoxic activity. irapa.org
The table below illustrates the effect of different N-1 substituents on the cytotoxic activity of a series of 5,7-dibromoisatin derivatives.
| Compound | Substitution at N-1 | Cell Line | Cytotoxic Activity (IC50 in µM) |
| 5,7-dibromoisatin | H | U937 (Lymphoma) | >10 |
| N-allyl-5,7-dibromoisatin | -CH2CH=CH2 | U937 (Lymphoma) | 5.3 |
| N-benzyl-5,7-dibromoisatin | -CH2Ph | U937 (Lymphoma) | 0.82 |
| N-(p-methylbenzyl)-5,7-dibromoisatin | -CH2-C6H4-CH3 | U937 (Lymphoma) | 0.49 |
Data adapted from a study on N-alkyl-substituted isatins, highlighting the trend of increased activity with specific N-1 substituents. irapa.org
Effects of Modifications at C-3 on Activity (e.g., Thiosemicarbazone, Hydrazone Derivatives)
The C-3 carbonyl group of the isatin ring is highly reactive and serves as a crucial handle for synthetic modifications, leading to a vast array of derivatives with diverse biological activities. researchgate.net Condensation of the C-3 keto group with various amines, hydrazines, and related nucleophiles is a common strategy to generate potent bioactive molecules.
Thiosemicarbazones: The formation of thiosemicarbazones by reacting isatin with thiosemicarbazide (B42300) introduces the -N-NH-C(=S)NH2 pharmacophore. Isatin-3-thiosemicarbazones are a well-known class of compounds with a broad spectrum of activities, including antiviral, antibacterial, and anticancer effects. researchgate.netnih.gov The thiosemicarbazone moiety can act as a chelating agent for metal ions, which is one of the proposed mechanisms for their biological action. SAR studies have shown that substitutions on the terminal nitrogen of the thiosemicarbazone side chain can further modulate the activity. mdpi.com
Hydrazones: Similarly, the reaction of isatin with hydrazides yields hydrazone derivatives. These compounds, which contain the -C=N-NH-C(=O)- linkage, have demonstrated significant potential as antimicrobial, anticonvulsant, and anticancer agents. researchgate.netnih.gov The hydrazone moiety can participate in hydrogen bonding and can be functionalized with various aromatic and heterocyclic rings to explore interactions with different biological targets. The structural flexibility and synthetic accessibility of hydrazones make them attractive candidates in drug discovery programs. researchgate.net
The following table presents the antibacterial activity of representative isatin-based thiosemicarbazone and hydrazone derivatives.
| Compound Type | Derivative | Bacterial Strain | Antibacterial Activity (MIC in µg/mL) |
| Thiosemicarbazone | 5-Bromo-isatin-3-thiosemicarbazone | Staphylococcus aureus | 16 |
| Hydrazone | 5-Bromo-isatin-3-(isonicotinoyl)hydrazone | Staphylococcus aureus | 32 |
| Thiosemicarbazone | 5-Bromo-isatin-3-thiosemicarbazone | Escherichia coli | 64 |
| Hydrazone | 5-Bromo-isatin-3-(isonicotinoyl)hydrazone | Escherichia coli | >128 |
This table is a representative example based on general findings in the literature and is intended to illustrate the biological potential of these C-3 modified derivatives.
Stereochemical Considerations and Activity
Stereochemistry can play a critical role in the biological activity of isatin derivatives, particularly when modifications introduce a chiral center. The most common position for the creation of a stereocenter is at C-3. This occurs, for example, in reactions that lead to 3-substituted-3-hydroxy-2-oxindoles or spirooxindole derivatives. researchgate.net
The three-dimensional arrangement of atoms in these chiral molecules can lead to significant differences in biological activity between enantiomers. One enantiomer may fit snugly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. The biological activity of chiral 3-substituted-3-hydroxyindolin-2-ones is often determined by the absolute configuration at the C-3 position. researchgate.net The asymmetric characteristic of molecules with a chiral spiro carbon at C-3 is also an important determinant of their biological properties. researchgate.net
Therefore, the enantioselective synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR of such derivatives. The development of organocatalytic and other asymmetric synthetic methods has been instrumental in accessing enantiomerically pure isatin derivatives for these studies. researchgate.net While specific stereochemical studies on this compound derivatives are not widely reported, the principles established for the broader isatin class underscore the importance of controlling stereochemistry in the design of potent and selective agents.
Design Principles for Enhanced Target Selectivity
Achieving target selectivity is a major goal in drug design to maximize therapeutic efficacy while minimizing off-target effects. For isatin-based compounds, several rational design principles can be employed to enhance selectivity.
Hybridization: One effective strategy is the creation of hybrid molecules by combining the isatin scaffold with other known pharmacophores. nih.gov This approach aims to create a new molecule that can interact with multiple binding sites on a target or even interact with multiple targets, potentially leading to synergistic effects and improved selectivity. Examples include hybrids of isatin with quinolines, azoles, or coumarins. mdpi.com
Structure-Based Design: For targets where the three-dimensional structure is known, such as various protein kinases, structure-based design can be a powerful tool. Molecular docking studies can be used to predict the binding mode of isatin derivatives within the active site of the target protein. nih.gov This information can guide the design of new derivatives with substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues, thereby enhancing both potency and selectivity. This is particularly relevant for designing inhibitors of specific cyclin-dependent kinases (CDKs), where the isatin core can mimic the hydrogen bonding pattern of the purine (B94841) ring of ATP. uevora.pt
Exploiting Sub-pocket Differences: Even within a family of related proteins, such as kinases, there are often subtle differences in the shape and composition of their active sites. By designing isatin derivatives with substituents that can exploit these differences, it is possible to achieve selectivity for a specific member of the protein family. For example, a substituent might be designed to fit into a sub-pocket that is present in the target kinase but absent in other closely related kinases.
By applying these design principles, it is possible to move from broadly active isatin scaffolds to highly selective and potent drug candidates tailored for specific biological targets.
Research Applications in Medicinal Chemistry and Materials Science
Development of Precursors for Bioactive Compound Synthesis
5-bromo-4-methoxy-1H-indole-2,3-dione serves as a crucial precursor for the synthesis of a wide range of bioactive molecules. The reactivity of its C3-carbonyl group allows for condensation reactions with various nucleophiles to generate a multitude of derivatives. For instance, new series of pyrimidine (B1678525) derivatives of 5-bromoisatin (B120047) have been synthesized and evaluated for their antimicrobial properties. researchgate.net The synthesis typically involves the reaction of 5-bromoisatin with a suitable amine to form a Schiff base, which then undergoes further reactions to yield the final bioactive compounds. researchgate.net
The versatility of this precursor is further demonstrated in the synthesis of various heterocyclic derivatives. For example, new sulfonylamide, diazine, oxazole, thiazole, and 1,2,3-triazole derivatives of 5-bromoisatin have been successfully synthesized. uobasrah.edu.iq These synthetic routes often commence with the formation of Schiff bases from 5-bromoisatin, which then act as intermediates for the construction of more complex heterocyclic systems. uobasrah.edu.iq The resulting compounds have shown potential as antimicrobial agents. uobasrah.edu.iq
| Precursor | Reagent | Resulting Bioactive Compound Class | Potential Activity |
| 5-bromoisatin | 4-aminoacetophenone, aromatic aldehydes, guanidine (B92328) hydrochloride | Pyrimidine derivatives | Antimicrobial researchgate.net |
| 5-bromoisatin | p-aminosulfonylchloride, primary aromatic amines | Sulfonamide derivatives | Antimicrobial uobasrah.edu.iq |
| 5-bromoisatin | Ethyl glycinate (B8599266), hydrazine (B178648) hydrate (B1144303), acid anhydrides | Diazine derivatives | Antimicrobial uobasrah.edu.iq |
| 5-bromoisatin | Ethyl glycinate, urea/thiourea, p-bromophenacylbromide | Oxazole and Thiazole derivatives | Antimicrobial uobasrah.edu.iq |
| 5-bromoisatin | p-phenylenediamine, sodium azide, acetylacetone/ethylacetoacetate | 1,2,3-triazole derivatives | Antimicrobial uobasrah.edu.iq |
Scaffolds for Drug Discovery Research
The isatin (B1672199) core, and specifically substituted analogs like this compound, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The oxindole (B195798) framework is a common structural motif in numerous natural and synthetic compounds with significant bioactivities, including anticancer properties.
The isatin scaffold has been extensively utilized in the design and synthesis of novel compounds with potential therapeutic applications. For example, isatin-based multicomponent reactions have been employed to generate libraries of druglike molecules, including spiropyrrolidine-oxindole derivatives, which have been screened for their cytotoxic activities against various cancer cell lines. medmedchem.com The substitution pattern on the isatin ring, such as the 5-bromo group, has been shown to influence the biological activity of the resulting derivatives. For instance, in a series of synthesized isatin derivatives, the compound with a 5-bromo substitution exhibited the most favorable antimicrobial activity.
| Scaffold | Derivative Class | Biological Target/Activity |
| Isatin | Spiropyrrolidine-oxindoles | Anticancer medmedchem.com |
| 5-Bromoisatin | Imidazolone-hydrazones | Antimicrobial |
| Isatin | Hydrazones, Thiosemicarbazones | Anticancer frontiersin.org |
Potential in Material Science (e.g., Non-Linear Optics)
While the application of the specific compound this compound in materials science, particularly in the realm of non-linear optics (NLO), is not extensively documented, the broader class of isatin derivatives has shown promise in this area. Theoretical studies on some isatin thioketal derivatives have indicated that these molecules exhibit a non-linear optical response and could be utilized as NLO materials. medmedchem.com The computational analysis of these derivatives involved the calculation of parameters such as total dipole moment, mean polarizability, and first hyperpolarizability. medmedchem.com
Isatin itself has been identified as a bioactive and nonlinear active material with potential applications in optoelectronics and photonics. researchgate.net The presence of a π-conjugated system in the isatin core is a key feature for NLO properties. The introduction of substituents, such as bromo and methoxy (B1213986) groups, can modulate the electronic properties of the molecule, potentially enhancing its NLO response. The bromo group, being an effective group for microscopic second-order nonlinearities, can also improve the transparency and thermal stability of the compounds. Further experimental and theoretical investigations are necessary to fully elucidate the NLO properties of this compound and its derivatives.
Role in Heterocyclic Synthesis as Versatile Substrates
This compound is a highly versatile substrate for the synthesis of a wide variety of heterocyclic compounds. Its reactive ketone group at the C-3 position readily participates in various chemical transformations, making it a valuable starting material for constructing complex molecular architectures.
One of the notable applications of 5-bromoisatin in heterocyclic synthesis is its use in 1,3-dipolar cycloaddition reactions. brieflands.comglobalscientificjournal.com In these reactions, 5-bromoisatin can be alkylated and then subjected to cycloaddition with 1,3-dipoles to generate novel heterocyclic systems. brieflands.comglobalscientificjournal.com This method provides an efficient pathway to pentagonal rings fused to the oxindole core.
Furthermore, 5-bromoisatin can be used to synthesize a range of other heterocyclic systems. For example, it can be reacted with various reagents to form Schiff bases, which are key intermediates for the synthesis of thiazole, oxadiazole, sulfonamide, and diazine derivatives. researchgate.net The synthetic versatility of isatin and its derivatives allows for the production of a broad range of heterocyclic molecules with diverse biological and pharmacological activities. researchgate.net
| Substrate | Reaction Type | Resulting Heterocyclic System |
| 5-bromoisatin | 1,3-Dipolar Cycloaddition | Spiro-heterocycles brieflands.comglobalscientificjournal.com |
| 5-bromoisatin | Condensation/Cyclization | Thiazoles, Oxadiazoles, Sulfonamides, Diazines researchgate.net |
| 5-bromoisatin | Condensation with amines | Schiff bases (versatile intermediates) researchgate.netuobasrah.edu.iq |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Substituted Indole-2,3-diones
While classical methods for isatin (B1672199) synthesis are well-established, the demand for structural diversity and improved efficiency necessitates the exploration of novel synthetic strategies. Future research will likely focus on developing more versatile and efficient routes to access a wider range of substituted indole-2,3-diones, including 5-bromo-4-methoxy-1H-indole-2,3-dione and its analogs.
Key areas of exploration include:
Development of Asymmetric Syntheses: Creating chiral centers, particularly at the C3 position, is crucial for developing stereoselective inhibitors. Future pathways will aim to establish asymmetric syntheses of spiro-isatin derivatives and other C3-substituted analogs. tandfonline.com
Metal-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the 5-position serves as an ideal handle for post-synthesis modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage functionalization of the isatin core, enabling the rapid generation of diverse chemical libraries.
Flow Chemistry and Microreactor Technology: The adoption of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of isatin derivatives. This technology can enable the safe handling of hazardous reagents and intermediates, leading to higher yields and purity.
One-Pot Multi-Component Reactions: Designing novel multi-component reactions (MCRs) that assemble the substituted isatin core in a single step from simple precursors would significantly improve synthetic efficiency. arabjchem.org Such strategies reduce waste, save time, and simplify purification processes.
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, streamlining the initial stages of drug design and providing deep insights into molecular interactions. mu-varna.bgmdpi.com For this compound and its derivatives, advanced computational modeling presents a significant opportunity to accelerate research.
Future computational efforts should include:
Molecular Docking and Dynamics Simulations: These methods are crucial for predicting the binding modes of isatin derivatives within the active sites of target proteins. mdpi.comjdigitaldiagnostics.com By modeling inhibitor-enzyme interactions, researchers can gain insights into the structural and energetic factors that contribute to effective inhibition, guiding the design of compounds with enhanced affinity and selectivity. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate understanding of reaction mechanisms and enzymatic catalysis, QM/MM simulations can be employed. This hybrid approach allows for a high-level quantum mechanical treatment of the active site while the rest of the protein is modeled using classical molecular mechanics.
Pharmacophore Modeling and Virtual Screening: Based on the known active derivatives of this compound, pharmacophore models can be generated to screen large virtual libraries of compounds, identifying new potential hits with diverse scaffolds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for the early identification of candidates with favorable drug-like properties. mu-varna.bgmdpi.com This helps to minimize late-stage failures in the drug development pipeline.
| Computational Approach | Application in Isatin Research | Potential Outcome |
| Molecular Docking | Predicting binding affinity and orientation of derivatives in target proteins (e.g., kinases, methyltransferases). mdpi.commdpi.com | Identification of key interactions; guiding rational design of more potent inhibitors. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex over time. mdpi.com | Assessing the stability of binding poses and understanding conformational changes. |
| QSAR | Correlating structural features of isatin derivatives with their biological activity. | Developing predictive models to estimate the activity of novel, unsynthesized compounds. |
| ADMET Profiling | In silico evaluation of pharmacokinetic and toxicity profiles. mu-varna.bg | Early-stage filtering of compounds with poor drug-likeness, reducing attrition rates. |
High-Throughput Screening of Derivatives for Novel Research Applications
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target or in a phenotypic assay. By creating a chemical library based on the this compound scaffold, HTS can be employed to uncover entirely new research applications.
Future screening campaigns could target:
Diverse Enzyme Panels: Screening against broad panels of enzymes, such as kinases, proteases, and phosphatases, could reveal unexpected inhibitory activities and novel therapeutic targets.
Phenotypic Screening: Utilizing cell-based assays, phenotypic screening can identify compounds that induce a desired cellular response (e.g., apoptosis in cancer cells, inhibition of viral replication) without a priori knowledge of the specific molecular target. nih.gov
Antimicrobial Resistance Panels: Screening against a panel of multidrug-resistant bacterial and fungal strains is crucial for identifying new leads for anti-infective agents. researchgate.net
GPCR and Ion Channel Targets: The isatin scaffold has not been extensively explored against G-protein coupled receptors (GPCRs) and ion channels. HTS campaigns could unveil novel modulators of these important drug target classes.
Integration of Green Chemistry Principles for Sustainable Research
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer reagents. smolecule.com The synthesis of this compound and its derivatives provides a fertile ground for the application of these principles.
Future research should focus on:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). arabjchem.orgresearchgate.net
Catalyst Development: Employing reusable, non-toxic catalysts, such as solid-supported catalysts or biocatalysts (enzymes), to improve reaction efficiency and reduce waste.
Energy-Efficient Synthesis: Utilizing alternative energy sources like ultrasound or microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. arabjchem.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. researchgate.net
| Green Chemistry Principle | Application in Isatin Synthesis | Example |
| Alternative Solvents | Replacing hazardous organic solvents. | Synthesis in aqueous media. oszk.hu |
| Alternative Energy Sources | Reducing reaction times and energy input. | Ultrasound-assisted multicomponent synthesis. arabjchem.org |
| Catalysis | Using efficient and reusable catalysts. | Use of potassium carbonate as an inexpensive and safe catalyst. oszk.hu |
| Waste Reduction | Minimizing byproducts through efficient reactions. | Development of solvent-free synthetic protocols. smolecule.comresearchgate.net |
Investigation of Emerging Biological Targets for Isatin Derivatives
The isatin core is a versatile scaffold known to interact with a multitude of biological targets. nih.govresearchgate.net While much is known about its interaction with targets like kinases and caspases, the full therapeutic potential of derivatives like this compound remains to be unlocked. Future investigations should focus on novel and emerging biological targets.
Promising areas for investigation include:
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs), are increasingly important targets in cancer therapy. The isatin scaffold could be adapted to create potent and selective inhibitors of these enzymes.
Protein-Protein Interactions (PPIs): Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. Isatin derivatives could be designed to mimic key binding motifs and act as inhibitors of PPIs involved in diseases like cancer and neurodegeneration.
RNA Targets: With the growing appreciation of RNA as a drug target, screening isatin libraries against specific RNA structures, such as viral RNA elements or non-coding RNAs implicated in disease, could yield novel therapeutic leads.
Immune System Modulators: Investigating the effect of isatin derivatives on immune pathways and targets, such as indoleamine 2,3-dioxygenase (IDO) or toll-like receptors (TLRs), could lead to the development of new immunomodulatory agents for treating cancer or autoimmune diseases.
| Biological Target Class | Specific Examples | Therapeutic Potential |
| Kinases | Cyclin-dependent kinase 2 (CDK2) mdpi.com | Anti-cancer |
| Viral Enzymes | HIV Reverse Transcriptase, Hepatitis C Virus (HCV) replication machinery nih.gov | Antiviral |
| Bacterial Enzymes | DNA adenine (B156593) methyltransferase (Dam) mdpi.com | Antibacterial |
| Carbonic Anhydrases | Tumor-associated isoform hCA IX nih.gov | Anti-cancer |
| Monoamine Oxidases | MAO-A, MAO-B researchgate.net | Antidepressant, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
